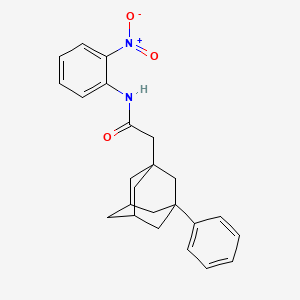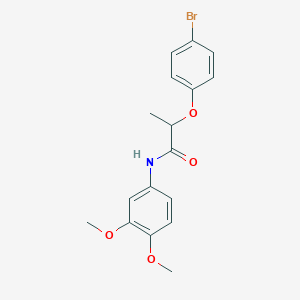![molecular formula C17H12Cl2N2O3S2 B4113026 N-(3-chlorophenyl)-4-{[(3-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4113026.png)
N-(3-chlorophenyl)-4-{[(3-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide
Vue d'ensemble
Description
N-(3-chlorophenyl)-4-{[(3-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, CC-1065, and has been the subject of numerous studies due to its unique properties and potential benefits.
Mécanisme D'action
The mechanism of action of CC-1065 involves the binding of the compound to DNA, resulting in the formation of a covalent bond between CC-1065 and the DNA molecule. This covalent bond results in the inhibition of DNA replication and transcription, ultimately leading to cell death.
Biochemical and Physiological Effects:
CC-1065 has a number of biochemical and physiological effects on cells. Studies have shown that the compound is highly cytotoxic, and can induce cell death in a variety of different cell types. Additionally, CC-1065 has been shown to induce DNA damage, which can lead to mutations and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CC-1065 in lab experiments is its potent cytotoxic effects. This makes it an ideal compound for studying the effects of DNA damage and cell death. However, one of the limitations of using CC-1065 is its high toxicity, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of different future directions for research involving CC-1065. One potential area of research involves the development of new analogs of CC-1065 that may be more effective in treating cancer. Additionally, further studies are needed to fully understand the mechanism of action of CC-1065, and to identify potential side effects and limitations of the compound.
Applications De Recherche Scientifique
CC-1065 has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of CC-1065 as an anti-cancer agent. Studies have shown that CC-1065 has potent cytotoxic effects on cancer cells, and may be effective in treating a variety of different types of cancer.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-4-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O3S2/c18-11-3-1-5-13(7-11)20-17(22)16-9-15(10-25-16)26(23,24)21-14-6-2-4-12(19)8-14/h1-10,21H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSVKEJNFVYGNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC(=CS2)S(=O)(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,4-dichlorophenoxy)-N-{4-[(phenylacetyl)amino]phenyl}propanamide](/img/structure/B4112954.png)

![1-[2-(4-bromophenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4112974.png)
![2,5-dichloro-N-[3-(dimethylamino)-2-methylpropyl]benzenesulfonamide](/img/structure/B4112976.png)


![methyl 4-(5-{[isopropyl(2-methoxyethyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4112986.png)
![3-{[(2-benzyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-2-methylbenzoic acid](/img/structure/B4112992.png)
![2-(4-chloro-2-methyl-5-{[(4-pyridinylmethyl)amino]sulfonyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B4113002.png)

![N-isobutyl-4-({[(4-methylphenyl)thio]acetyl}amino)benzamide](/img/structure/B4113012.png)
![5-bromo-2-[(2-ethoxybenzoyl)amino]benzoic acid](/img/structure/B4113033.png)
![N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B4113038.png)
![N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B4113046.png)